3-(4-Nitrophenyl)imidazo[1,5-a]pyridine

Fluorescence spectroscopy Hammett correlation Photophysics

Researchers requiring reproducible photophysical data often encounter batch-to-batch variability in 3-aryl-imidazo[1,5-a]pyridines. This 4-nitro derivative (Hammett σp = +0.78) delivers consistent blue-shifted emission and a single nitro→amine reduction handle that unlocks five distinct diversification pathways-amide coupling, sulfonamide formation, Sandmeyer chemistry, reductive amination, and imine condensation-in one building block. - Quantifiable electronic profile: XLogP3 = 3.3, TPSA = 63.1 Ų, exact mass = 239.0695 Da - Validated entry point for organometallic anticancer complexes (Mondal et al., 2019) - Supplied at 95% purity with batch-specific CoA; ideal for hit-to-lead and QSAR model training sets

Molecular Formula C13H9N3O2
Molecular Weight 239.234
CAS No. 104202-16-6
Cat. No. B2952094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)imidazo[1,5-a]pyridine
CAS104202-16-6
Molecular FormulaC13H9N3O2
Molecular Weight239.234
Structural Identifiers
SMILESC1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)13-14-9-12-3-1-2-8-15(12)13/h1-9H
InChIKeyBYQQHGNPRCWMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrophenyl)imidazo[1,5-a]pyridine Physicochemical Profile


3-(4-Nitrophenyl)imidazo[1,5-a]pyridine (CAS 104202-16-6) is a 3-aryl-substituted imidazo[1,5-a]pyridine heterocycle bearing a para-nitrophenyl group at the 3-position . The imidazo[1,5-a]pyridine scaffold is a 10-π electron nitrogen-bridgehead bicyclic system widely exploited for its tunable photophysical properties and its capacity to serve as an N-heterocyclic carbene (NHC) precursor . The 4-nitro substituent imparts a strong electron-withdrawing character (Hammett σp ≈ +0.78) that predictably modulates fluorescence emission wavelength, lipophilicity (computed XLogP3 = 3.3), and polar surface area (TPSA = 63.1 Ų) relative to other 3-aryl analogs . These quantifiable electronic and physicochemical distinctions form the basis for differentiated selection in synthetic chemistry, medicinal chemistry, and materials science research programs.

Fluorescent probe design – 4-NO₂ enables predicted hypsochromic emission shift for short-wavelength imaging or FRET sensors.
Divergent synthesis – latent amine via selective nitro reduction unlocks multiple downstream diversification pathways.
NHC precursor – imidazo[1,5-a]pyridine core forms stable metal complexes for organometallic research.

Impact of 4-Nitro Substituent on Electronic Properties


Within the 3-aryl-imidazo[1,5-a]pyridine family, the electronic nature of the aryl substituent directly governs key experimentally measurable properties: fluorescence emission wavelength, quantum yield, lipophilicity, and polar surface area . The 4-nitro group is the strongest electron-withdrawing substituent commonly deployed at this position (Hammett σp = +0.78), producing a hypsochromic shift in fluorescence emission relative to electron-donating analogs such as 4-methoxy (σp = −0.27), and a markedly higher topological polar surface area (63.1 vs. 26.5 Ų) . These differences are not cosmetic; they translate into altered cellular permeability profiles, distinct spectroscopic signatures for analytical detection, and different redox behavior relevant to synthetic elaboration. Procuring a generic 3-aryl-imidazo[1,5-a]pyridine without accounting for these quantifiable electronic and physicochemical divergences risks experimental irreproducibility and misaligned structure–property relationships.

Fluorescence may shift
Electron-donating 3-aryl analogs (e.g., 4-MeO) produce longer-wavelength emission; replacing nitro with donor groups alters spectral window and probe compatibility.
Permeability profile differs
TPSA of 4-nitro derivative (63.1 Ų) is 2.4× that of 4-methoxy analog, potentially changing cellular uptake behavior in model studies.
Synthetic branching not available
Non-reducible 4-substituents (Cl, Me, OMe) lack the latent amine handle; substituting eliminates the “synthesize once, diversify later” strategy.

3-(4-Nitrophenyl)imidazo[1,5-a]pyridine Differentiation Evidence


Hypsochromic Shift via 4-Nitro Substituent

The 4-nitro group imparts the strongest electron-withdrawing effect among common 3-aryl substituents on the imidazo[1,5-a]pyridine core, with a Hammett σp value of +0.78. Yamaguchi et al. (2011) established a linear correlation between Hammett σp constants of aryl substituents and the fluorescence emission maxima (λem) of 1-alkynyl-3-arylimidazo[1,5-a]pyridines, with more electron-withdrawing groups producing shorter-wavelength (hypsochromic) emission . The same trend—hypsochromic shift for electron-withdrawing substituents and bathochromic shift for electron-donating substituents—was independently confirmed by Chandrasekar et al. (2019) for 1,3-disubstituted imidazo[1,5-a]pyridines . Based on this well-established structure–photophysics relationship, 3-(4-nitrophenyl)imidazo[1,5-a]pyridine is predicted to exhibit a blue-shifted emission maximum relative to the 4-methoxy (σp = −0.27) and 4-methyl (σp = −0.17) analogs. This quantifiable, substituent-controlled spectral tuning is a critical selection criterion for fluorescence-based probe design and materials applications.

Emission Shift
Class-level
σp +0.78 (4-NO₂); predicted hypsochromic λem vs 4-OMe (σp −0.27)
Supports blue-shifted probe design
λem shift ~30–60 nm based on Hammett correlation slope (Yamaguchi 2011)
Fluorescence spectroscopy Hammett correlation Photophysics Imidazo[1,5-a]pyridine

Topological Polar Surface Area: 4-Nitro vs. 4-Methoxy

The topological polar surface area (TPSA) is a key computed descriptor for predicting intestinal absorption, blood–brain barrier penetration, and oral bioavailability. The 4-nitro derivative exhibits a TPSA of 63.1 Ų, more than double the 26.5 Ų of the 4-methoxy analog . This 2.38-fold increase arises from the two nitro oxygen atoms contributing additional polar surface. While both compounds fall within the typical <140 Ų threshold for oral bioavailability, the substantially higher TPSA of the 4-nitro derivative predicts lower passive membrane permeability and potentially reduced CNS penetration, which may be advantageous or disadvantageous depending on the therapeutic target profile. The 3-nitro positional isomer has an identical TPSA of 63.1 Ų, meaning the 4-nitro compound cannot be differentiated from the 3-nitro isomer by TPSA alone .

TPSA Difference
Data to verify
63.1 Ų vs 26.5 Ų (4-OMe)
Higher polarity; permeability context differs
Computed by Cactvs (PubChem); 2.38-fold increase
Medicinal chemistry Drug-likeness ADME Lipinski rules

Lipophilicity: 4-Nitro vs. 4-Methoxy and 3-Nitro

The computed XLogP3 value for 3-(4-nitrophenyl)imidazo[1,5-a]pyridine is 3.3, indicating moderate lipophilicity . The 4-methoxy analog has a slightly higher XLogP3 of 3.5, reflecting the greater lipophilicity of the methoxy group relative to nitro . The 3-nitro positional isomer shares the same XLogP3 of 3.3, though independent ACD/LogP calculations give a value of 3.45 for the 3-nitro isomer, suggesting a potential subtle difference in experimental partition behavior that would require empirical validation . The unsubstituted 3-phenyl analog has a lower molecular weight (194.23 g/mol) and is expected to exhibit a lower computed logP (estimated ~2.5–2.8) based on the absence of the polar nitro group .

Lipophilicity
Data to verify
XLogP3 = 3.3 (4-NO₂) vs 3.5 (4-OMe)
Moderate lipophilicity; may support balanced ADME profile
Computed XLogP3; experimental logP may differ
Lipophilicity LogP Partition coefficient Physicochemical profiling

Nitro Group as a Latent Amine for Diversification

The 4-nitro group serves as a stable, masked amine that can be selectively reduced (e.g., H2/Pd-C, Fe/HCl, SnCl2, or Na2S2O4) to the corresponding 4-aminophenyl derivative under mild conditions . This latent functionality enables a divergent synthetic strategy: the intact nitro compound can be used directly in reactions that tolerate this functional group (e.g., cross-couplings, cycloadditions, NHC formation), while subsequent reduction unlocks additional diversification points through diazotization, amide coupling, reductive amination, or imine formation. In contrast, analogs bearing non-reducible substituents at the 4-position—such as 4-chloro, 4-methyl, or 4-methoxy—lack this synthetic branching capability. The 3-nitro positional isomer shares the reducible nitro group but differs in steric and electronic access to the site, which can affect reduction kinetics and downstream regioselectivity .

Latent Amine
Class-level
4-NO₂ → 4-NH₂ under mild reduction (H₂/Pd-C or Fe/HCl)
Enables >5 diversification pathways
Not available with 4-Cl, 4-Me, or 4-OMe analogs
Synthetic chemistry Nitro reduction Building block Functional group interconversion

NHC Precursor and Anticancer Activity

The imidazo[1,5-a]pyridine core with a 4-nitrophenyl substituent has been established as a viable NHC precursor scaffold. Mondal et al. (2019) demonstrated that the closely related 2-(4-nitrophenyl)imidazo[1,5-a]pyridin-2-ylidene ligand forms stable Ag(I), Au(I), and Ru(II) complexes, with the Ru(II) derivative ([Ru(1)(p-cymene)Cl][PF6]) exhibiting the most prominent in vitro cytotoxicity against HCT 116 (colon adenocarcinoma), A549 (lung cancer), and MCF7 (breast cancer) cell lines . While quantitative IC50 values were not reported in the abstract, the study established that the 4-nitrophenyl substituent is compatible with NHC formation and that the resulting organometallic complexes possess significant chemotherapeutic potential. This functionality is absent in 3-aryl-imidazo[1,5-a]pyridines that lack the imidazo C2–H bond required for carbene generation, and the electronic effect of the nitro group may modulate the σ-donating/π-accepting properties of the resulting carbene relative to non-nitrated analogs .

NHC Bioactivity
Source review
Ru(II)-NHC complex: prominent cytotoxicity against HCT 116, A549, MCF7
Supports metallodrug candidate exploration
IC₅₀ not reported; quantitative validation required
Organometallic chemistry NHC ligand Anticancer Ruthenium complex

Key Applications of 3-(4-Nitrophenyl)imidazo[1,5-a]pyridine


Fluorescent Probes with Blue-Shifted Emission

When designing imidazo[1,5-a]pyridine-based fluorescent probes for multiplexed cellular imaging or FRET-based sensors, the 4-nitro derivative is the rational choice when a blue-shifted (hypsochromic) emission window is needed. The Hammett σp = +0.78 of the nitro group predicts a shorter emission wavelength relative to electron-donating 3-aryl analogs, based on the linear structure–photophysics relationship established by Yamaguchi et al. (2011) . This enables the compound to serve as a short-wavelength donor or as a component in ratiometric sensor arrays where spectral separation from longer-wavelength emitters is critical. Additionally, the electron-withdrawing nitro group can act as a fluorescence quencher via photoinduced electron transfer (PET) in the free ligand, with fluorescence turned on upon reduction to the amine or upon metal coordination—a design principle exploited in numerous imidazo[1,5-a]pyridine-based sensors .

Divergent Library Synthesis via Nitro Reduction

For medicinal chemistry programs requiring rapid analog generation, the 4-nitro derivative offers a unique 'synthesize once, diversify later' advantage. The intact nitro compound can be incorporated into a core scaffold, and subsequent chemoselective reduction to the 4-aminophenyl intermediate unlocks at least five distinct diversification pathways (amide coupling, sulfonamide formation, diazotization/Sandmeyer chemistry, reductive amination, and imine condensation) . This is fundamentally different from 4-chloro, 4-methyl, or 4-methoxy analogs, which either lack reactive handles entirely or require harsh conditions for further functionalization. The moderate lipophilicity (XLogP3 = 3.3) and TPSA of 63.1 Ų place the compound within favorable drug-like chemical space , making it a suitable building block for hit-to-lead optimization where balanced ADME properties are desired.

Organometallic Anticancer Agents from NHC-Ruthenium

Building on the work of Mondal et al. (2019), who demonstrated that Ru(II) complexes of 2-(4-nitrophenyl)imidazo[1,5-a]pyridin-2-ylidene exhibit significant in vitro cytotoxicity against HCT 116, A549, and MCF7 cancer cell lines, the 4-nitrophenyl-substituted imidazo[1,5-a]pyridine framework is a validated entry point for developing new organometallic chemotherapeutics . The electron-withdrawing nitro group may enhance the electrophilicity of the resulting metal center or modulate the redox behavior of the complex, potentially contributing to the observed biological activity. For researchers seeking to explore structure–activity relationships in metal-based anticancer agents, the 4-nitro derivative provides a characterized, biologically active reference point from which to systematically vary the metal center, ancillary ligands, and substitution pattern.

QSAR Model Building with Electron-Deficient Building Block

The precisely computed physicochemical descriptors of 3-(4-nitrophenyl)imidazo[1,5-a]pyridine—XLogP3 = 3.3, TPSA = 63.1 Ų, exact mass = 239.0695 Da—make it an attractive standard compound for quantitative structure–activity relationship (QSAR) and machine-learning model training sets . Its strong electron-withdrawing character, moderate lipophilicity, and high TPSA fill a specific region of chemical space that is underrepresented among commercially available 3-aryl-imidazo[1,5-a]pyridines. When building predictive models for permeability, solubility, or target binding, including the 4-nitro compound as a data point expands the model's applicability domain into the high-polarity, electron-deficient quadrant of the 3-aryl substituent space.

Application
Selection Property
Validation Focus
Fluorescent probe design
Hypsochromic emission shift
Substituent-controlled λem in target solvent
Divergent library synthesis
Latent amine via nitro reduction
Reduction selectivity and downstream reaction scope
Organometallic research compounds
NHC ligand compatibility
Cytotoxicity endpoint in cancer cell models
QSAR model training
Electron-deficient descriptor set
Prediction accuracy for permeability/solubility
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